An In-depth Technical Guide to 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a trifluoromethyl-substituted pyrimidine bearing a methoxy and a methylsulfanyl group. These functional groups contribute to its unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 85730-33-2 | [1] |
| Molecular Formula | C₇H₇F₃N₂OS | [1] |
| Molecular Weight | 224.2 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage | 2-8°C, stored under nitrogen | [1] |
Synthesis and Reaction Mechanisms
The synthesis of 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine can be logically approached through nucleophilic aromatic substitution, a common strategy for functionalizing pyrimidine rings.[2] A plausible and efficient synthetic route involves the reaction of a corresponding chloro-pyrimidine precursor with sodium methoxide.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is based on established methodologies for nucleophilic substitution on chloropyrimidines.[2][3]
Materials:
-
4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine in anhydrous methanol.
-
Addition of Reagent: To the stirred solution, add a stoichiometric amount of sodium methoxide. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine.
Spectroscopic and Analytical Data
Accurate characterization of 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is crucial for its use in research and development. The following section details the expected spectroscopic data.
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Table 2: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching (methyl and methoxy groups) |
| ~1600-1450 | C=N and C=C stretching (pyrimidine ring) |
| ~1250-1000 | C-O stretching (methoxy group) and C-F stretching (trifluoromethyl group) |
| ~1350-1200 | C-N stretching |
| ~700-600 | C-S stretching |
Note: This is a generalized prediction. An experimental spectrum is available on SpectraBase.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.
Expected ¹H NMR Data:
-
A singlet corresponding to the methyl protons of the methylsulfanyl group (S-CH₃).
-
A singlet corresponding to the methyl protons of the methoxy group (O-CH₃).
-
A singlet corresponding to the proton on the pyrimidine ring.
Expected ¹³C NMR Data:
-
Signals for the carbon atoms of the methylsulfanyl and methoxy groups.
-
Signals for the carbon atoms of the pyrimidine ring, including the carbon of the trifluoromethyl group which would appear as a quartet due to C-F coupling.
Expected ¹⁹F NMR Data:
-
A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine, the expected molecular ion peak [M]⁺ would be at m/z 224.02.
Reactivity and Potential Applications
The chemical reactivity of 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is dictated by its functional groups. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, although the presence of the electron-donating methoxy group can modulate this reactivity. The methylsulfanyl group can be oxidized to a sulfoxide or a sulfone, which can act as a leaving group in further substitution reactions.[5]
The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity.[6] While specific biological activity for this compound is not widely reported, related trifluoromethylpyrimidine derivatives have shown promise as:
-
Cyclooxygenase-2 (COX-2) inhibitors: These compounds have potential as anti-inflammatory agents.[7]
-
Toll-like receptor 8 (TLR8) antagonists: This suggests possible applications in the treatment of autoimmune diseases.[8]
The unique combination of functional groups on the pyrimidine scaffold makes 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
SpectraBase. (n.d.). Pyrimidine, 4-methoxy-2-(methylthio)-6-(trifluoromethyl)-. Retrieved January 23, 2026, from [Link]
-
Tsukamoto, M., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137), 114-117. [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. Retrieved January 23, 2026, from [Link]
-
Moody, C. J., & Boyle, F. T. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(3), M923. [Link]
-
Strašek Benedik, N., Talagayev, V., Matziol, T., Dolšak, A., Sosič, I., Weindl, G., Wolber, G., & Sova, M. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(2), 159-183. [Link]
-
Aversa, R. J., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(10), 4969-4984. [Link]
-
Strašek Benedik, N., Talagayev, V., Matziol, T., Dolšak, A., Sosič, I., Weindl, G., Wolber, G., & Sova, M. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(2). [Link]
-
PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Retrieved January 23, 2026, from [Link]
-
Green, R. H., et al. (2009). Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4277-4280. [Link]
-
Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
-
El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18459. [Link]
-
Nakamura, S., & Tsukamoto, M. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 184-193. [Link]
-
Pozdnyakov, D. I., et al. (2019). The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina (Kaunas, Lithuania), 55(7), 386. [Link]
-
SpectraBase. (n.d.). 2,2,4-Trimethyl-cyclopentanone - Optional[13C NMR] - Chemical Shifts. Retrieved January 23, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Penten-2-one, 3-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved January 23, 2026, from [Link]
-
NIST. (n.d.). o-Methoxybenzonitrile. Retrieved January 23, 2026, from [Link]
-
MCE. (n.d.). 6-Trifluoromethyl-4-hydroxy-2-methylthiopyrimidine. Retrieved January 23, 2026, from [Link]
-
Yinon, J., & Zitrin, S. (1977). Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene. Biomedical Mass Spectrometry, 4(2), 80-84. [Link]
Sources
- 1. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2 | Benchchem [benchchem.com]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
